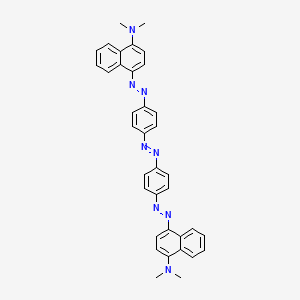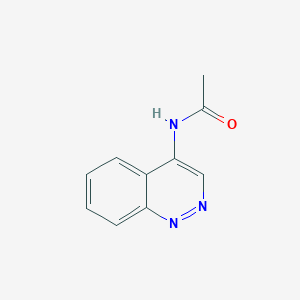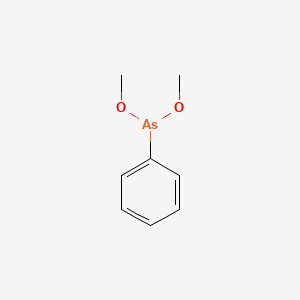
N-Ethyl-3-(piperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-3-(piperazin-1-yl)propanamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
The synthesis of N-Ethyl-3-(piperazin-1-yl)propanamide can be achieved through several methods. One common synthetic route involves the reaction of N-ethylpropanamide with piperazine under specific conditions. The reaction typically requires a solvent such as toluene and may involve the use of activated carbon for purification . Industrial production methods may vary, but they generally follow similar principles, often involving multi-step procedures to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
N-Ethyl-3-(piperazin-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3-(piperazin-1-yl)propanamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, piperazine derivatives, including this compound, are explored for their potential use as antipsychotic and anti-HIV agents . Additionally, this compound may have industrial applications in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Ethyl-3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in various neurological processes. The compound’s effects are mediated through these interactions, leading to its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-3-(piperazin-1-yl)propanamide can be compared with other piperazine derivatives, such as N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine and 3-(piperazin-1-yl)-1,2-benzothiazole. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific ethyl and propanamide groups, which may confer distinct pharmacological properties .
Eigenschaften
CAS-Nummer |
89009-59-6 |
|---|---|
Molekularformel |
C9H19N3O |
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
N-ethyl-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C9H19N3O/c1-2-11-9(13)3-6-12-7-4-10-5-8-12/h10H,2-8H2,1H3,(H,11,13) |
InChI-Schlüssel |
ZATMZGDZECLGJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


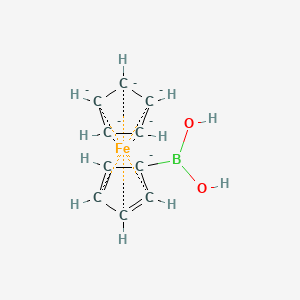
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
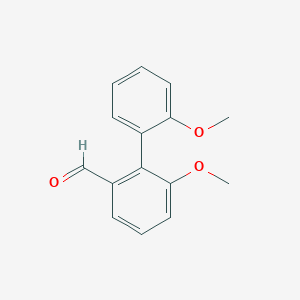
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
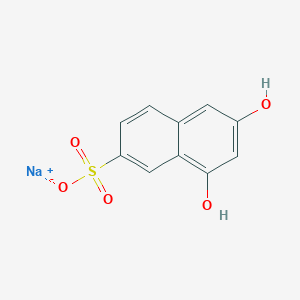
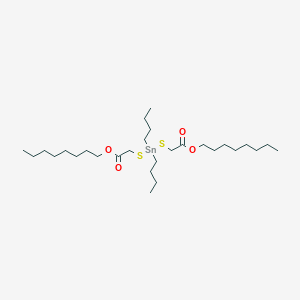
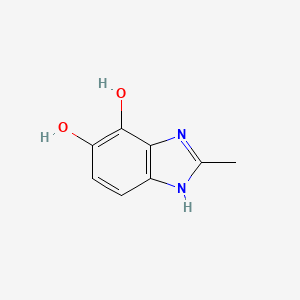
![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)
